molecular formula C9H8BrIO2 B8761616 Ethyl 4-bromo-2-iodobenzoate

Ethyl 4-bromo-2-iodobenzoate

Cat. No. B8761616
M. Wt: 354.97 g/mol
InChI Key: DAYOYSNRJMKALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102684B2

Procedure details

4-Bromo-2-iodo-benzoic acid (4.0 g; 12.24 mmol) is stirred in thionyl chloride (8.0 ml) under reflux for 1 hour. The reaction mixture is evaporated under reduced pressure and taken up immediately in 20 ml methylene dichloride and cooled down to 0° C. Ethanol (20.0 ml; 342.96 mmol) is added and stirred for 1 hour at ambient temperature. The ethanol is evaporated and the residue taken up in methylene dichloride and extracted with saturated NaHCO3 solution. The organic layer is separated, dried over MgSO4 and evaporated to dryness.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([I:11])[CH:3]=1.[CH2:12](O)[CH3:13]>S(Cl)(Cl)=O>[CH2:12]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=1[I:11])[CH3:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)I
Name
Quantity
8 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)OC(C1=C(C=C(C=C1)Br)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.